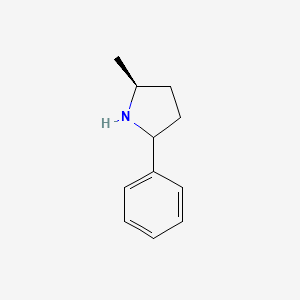

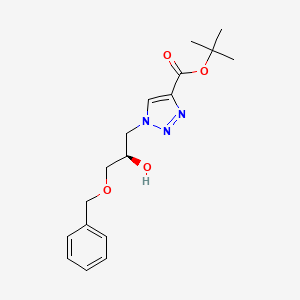

![molecular formula C12H20Cl2N2O B3111790 [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride CAS No. 1860012-50-5](/img/structure/B3111790.png)

[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride

Overview

Description

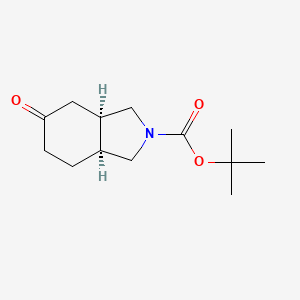

“[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride” is a chemical compound with the CAS Number: 1860012-50-5 . It has a molecular weight of 279.21 and its IUPAC name is [(2S)-4-benzyl-2-piperazinyl]methanol dihydrochloride .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride” is 1S/C12H18N2O.2ClH/c15-10-12-9-14 (7-6-13-12)8-11-4-2-1-3-5-11;;/h1-5,12-13,15H,6-10H2;2*1H/t12-;;/m0…/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

“[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Synthesis and Transformation into Central Nervous System Ligands

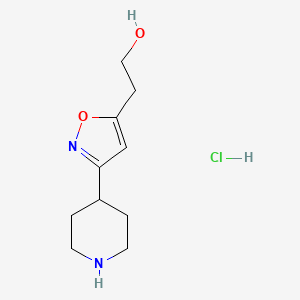

[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride has been used in the synthesis of novel compounds with potential applications as ligands for central nervous system receptors. A study by Beduerftig, Weigl, and Wünsch (2001) describes a three-step synthesis process starting from (S)-serine. This process led to the creation of chiral, non-racemic bicyclic lactams showing promising interaction with σ1-receptors (Beduerftig, Weigl, & Wünsch, 2001).

Development of Endocannabinoid Hydrolases Inhibitors

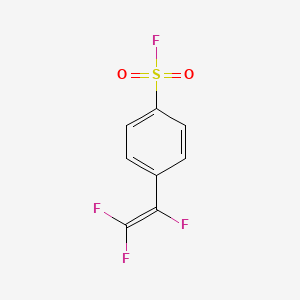

In the development of endocannabinoid hydrolases inhibitors, compounds related to [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride have been synthesized and tested. A study by Morera et al. (2012) highlights the synthesis of a series of compounds tested on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), leading to the identification of potent dual FAAH-MAGL inhibitors (Morera, Labar, Ortar, & Lambert, 2012).

Antimicrobial Activity

The antimicrobial properties of derivatives of [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride have been explored. Mandala et al. (2013) synthesized novel compounds showing significant antibacterial and antifungal activities. These findings were supported by molecular modeling and docking studies, demonstrating the compounds' interaction with specific protein targets (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).

Environmentally Benign Synthesis Methods

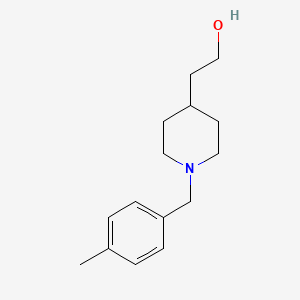

Research has also focused on developing environmentally benign methods for synthesizing related compounds. Ágai et al. (2004) developed a scalable synthesis method for 2- and 4-substituted benzylpiperidines, a category to which [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride belongs. This method emphasized the importance of temperature, acidity, and substrate structure in achieving selectivity (Ágai, Proszenyák, Tárkányi, Vida, & Faigl, 2004).

Biological Properties

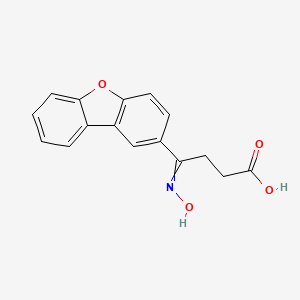

A study by Gevorgyan et al. (2017) investigated the synthesis and biological properties of derivatives of [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride. Some derivatives exhibited anti-inflammatory, analgesic, and peripheral N-cholinolytic activity, demonstrating the potential therapeutic applications of these compounds (Gevorgyan, Gasparyan, Papoyan, Tumadzhyan, Tatevosyan, & Panosyan, 2017).

Safety and Hazards

properties

IUPAC Name |

[(2S)-4-benzylpiperazin-2-yl]methanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11;;/h1-5,12-13,15H,6-10H2;2*1H/t12-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSABKJNYYBAXPM-LTCKWSDVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CO)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H](N1)CO)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Bis(methylthio)dibenzo[b,d]thiophene](/img/structure/B3111729.png)

![[(4-Bromo-1-ethylpyrazol-5-yl)methyl]methylamine](/img/structure/B3111734.png)

![2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3111769.png)

![2-[(2-Fluorobenzoyl)amino]benzoic acid](/img/structure/B3111789.png)